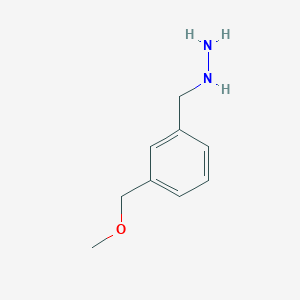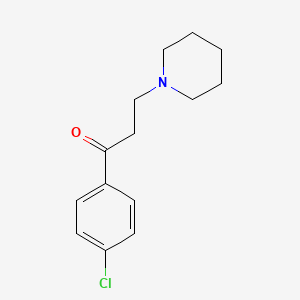![molecular formula C9H8ClNS B15323583 (7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
(7-Chlorobenzo[b]thiophen-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chlorobenzo[b]thiophen-3-yl)methanamine is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science. The presence of a chlorine atom at the 7th position and a methanamine group at the 3rd position of the benzo[b]thiophene ring structure imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chlorobenzo[b]thiophen-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-2-mercaptobenzoic acid.
Cyclization: This compound undergoes cyclization to form 7-chlorobenzo[b]thiophene-3(2H)-one.
Reduction: The ketone group is then reduced to form 7-chlorobenzo[b]thiophene-3-methanol.
Amination: Finally, the methanol group is converted to a methanamine group through an amination reaction.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Chlorobenzo[b]thiophen-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzo[b]thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
(7-Chlorobenzo[b]thiophen-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can modulate various biological pathways.
Mécanisme D'action
The mechanism of action of (7-Chlorobenzo[b]thiophen-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with receptor proteins, leading to altered cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene: The parent compound without the chlorine and methanamine groups.
7-Chlorobenzo[b]thiophene: Similar structure but lacks the methanamine group.
Benzo[b]thiophen-3-ylmethanamine: Lacks the chlorine atom at the 7th position.
Uniqueness
(7-Chlorobenzo[b]thiophen-3-yl)methanamine is unique due to the presence of both the chlorine atom and the methanamine group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8ClNS |
|---|---|
Poids moléculaire |
197.69 g/mol |
Nom IUPAC |
(7-chloro-1-benzothiophen-3-yl)methanamine |
InChI |
InChI=1S/C9H8ClNS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5H,4,11H2 |
Clé InChI |
SLGUMCQLGJLZPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)SC=C2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



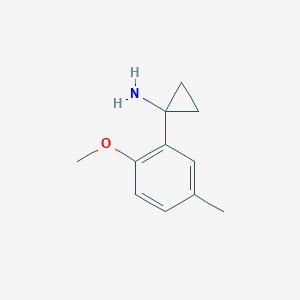
![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)


![(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15323548.png)
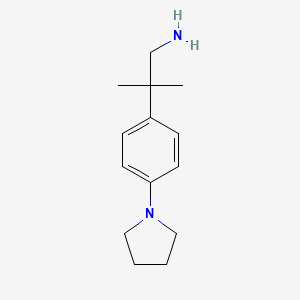
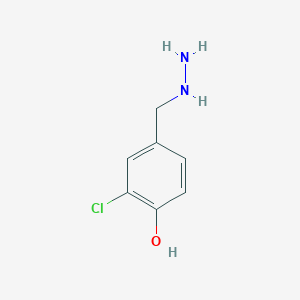
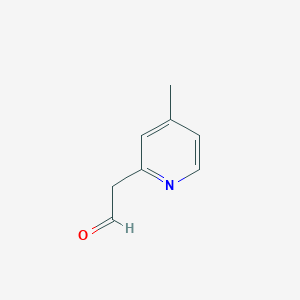
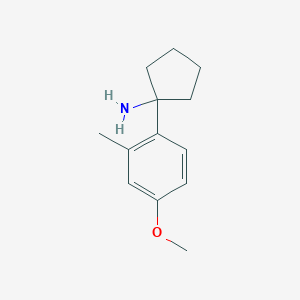
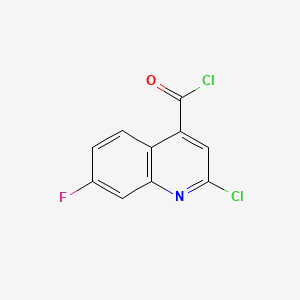
![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
